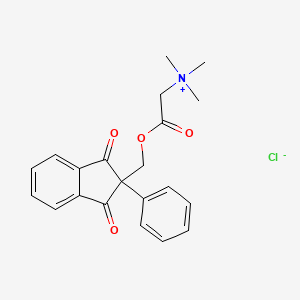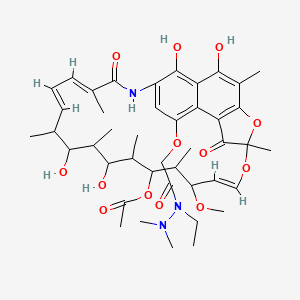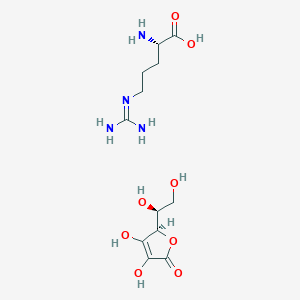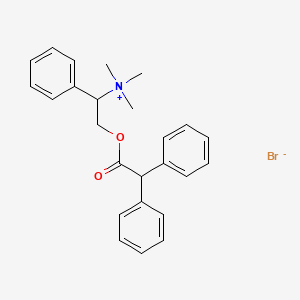
(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide diphenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is a chemical compound with the molecular formula C25H28BrNO2 and a molecular weight of 454.399 g/mol . This compound is known for its unique structure, which includes a trimethylazanium group and a diphenylacetyl moiety. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide typically involves the reaction of 2-(2,2-diphenylacetyl)oxy-1-phenylethanol with trimethylamine in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents used in the reaction include dichloromethane or chloroform.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
作用机制
The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride: This compound is similar in structure but contains a chloride ion instead of a bromide ion.
[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium bromide: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylazanium group and diphenylacetyl moiety make it a valuable compound for various research applications.
属性
CAS 编号 |
101657-02-7 |
|---|---|
分子式 |
C25H28BrNO2 |
分子量 |
454.4 g/mol |
IUPAC 名称 |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C25H28NO2.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-28-25(27)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23-24H,19H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
VBKBEUHDALYPGT-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



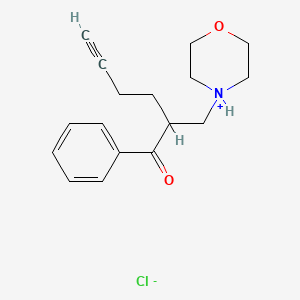
![1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate;nickel(2+);nickel(3+)](/img/structure/B15342407.png)
![Di(pyridin-2-yl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B15342412.png)


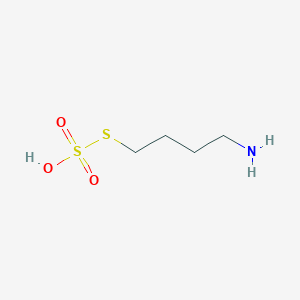
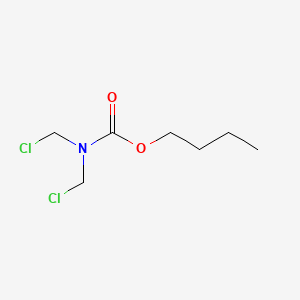
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
